N-{2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-4-(thiophen-2-yl)-1,3-thiazol-5-yl}acetamide
Description
N-[2-[(2Z)-2-(furan-2-ylmethylidene)hydrazinyl]-4-thiophen-2-yl-1,3-thiazol-5-yl]acetamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple heteroatoms, including nitrogen, sulfur, and oxygen, within its structure
Properties
Molecular Formula |
C14H12N4O2S2 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-[2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-4-thiophen-2-yl-1,3-thiazol-5-yl]acetamide |
InChI |
InChI=1S/C14H12N4O2S2/c1-9(19)16-13-12(11-5-3-7-21-11)17-14(22-13)18-15-8-10-4-2-6-20-10/h2-8H,1H3,(H,16,19)(H,17,18)/b15-8+ |
InChI Key |
VIJLSWRYLBYSJX-OVCLIPMQSA-N |
Isomeric SMILES |
CC(=O)NC1=C(N=C(S1)N/N=C/C2=CC=CO2)C3=CC=CS3 |
Canonical SMILES |
CC(=O)NC1=C(N=C(S1)NN=CC2=CC=CO2)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(2Z)-2-(furan-2-ylmethylidene)hydrazinyl]-4-thiophen-2-yl-1,3-thiazol-5-yl]acetamide typically involves a multi-step process. One common method includes the condensation reaction between furan-2-carbaldehyde and thiosemicarbazide to form the intermediate hydrazone. This intermediate is then cyclized with 2-bromoacetylthiophene to yield the final product. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating under reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[2-[(2Z)-2-(furan-2-ylmethylidene)hydrazinyl]-4-thiophen-2-yl-1,3-thiazol-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenated reagents, nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
N-[2-[(2Z)-2-(furan-2-ylmethylidene)hydrazinyl]-4-thiophen-2-yl-1,3-thiazol-5-yl]acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-[(2Z)-2-(furan-2-ylmethylidene)hydrazinyl]-4-thiophen-2-yl-1,3-thiazol-5-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to metal ions through its nitrogen and sulfur atoms, forming stable complexes that can modulate enzymatic activities or disrupt cellular processes. Additionally, its ability to form hydrogen bonds and π-π interactions with biomolecules contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide: Similar in structure but contains a hydroxyl group instead of the thiophene and thiazole rings.
N,N-diethyl-4-[2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-1,3-thiazol-4-yl]benzenesulfonamide:
Uniqueness
N-[2-[(2Z)-2-(furan-2-ylmethylidene)hydrazinyl]-4-thiophen-2-yl-1,3-thiazol-5-yl]acetamide is unique due to its combination of furan, thiophene, and thiazole rings, which provide a diverse range of chemical reactivity and biological activity. This structural diversity makes it a valuable compound for various research and industrial applications.
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